molecular formula C12H10N2O B14124376 6-Methoxypyrido[1,2-a]benzimidazole

6-Methoxypyrido[1,2-a]benzimidazole

Cat. No.: B14124376
M. Wt: 198.22 g/mol
InChI Key: OBEPAZFSJIRFFO-UHFFFAOYSA-N
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Description

6-Methoxypyrido[1,2-a]benzimidazole is a heterocyclic aromatic compound that features a fused structure combining a pyridine ring and a benzimidazole ring with a methoxy group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminopyridine with o-phenylenediamine in the presence of a methoxy group donor. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a catalyst like acetic acid or hydrochloric acid to facilitate the condensation .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

6-Methoxypyrido[1,2-a]benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxypyrido[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxypyrido[1,2-a]benzimidazole is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

6-methoxypyrido[1,2-a]benzimidazole

InChI

InChI=1S/C12H10N2O/c1-15-10-6-4-5-9-12(10)13-11-7-2-3-8-14(9)11/h2-8H,1H3

InChI Key

OBEPAZFSJIRFFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C3N2C=CC=C3

Origin of Product

United States

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